Iotrolan

描述

属性

IUPAC Name |

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHXFSYUBXNTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48I6N6O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023165 | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1626.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79770-24-4 | |

| Record name | Iotrolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iotrolan [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iotrolan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iotrolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOTROLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principles of Iotrolan

For Researchers, Scientists, and Drug Development Professionals

Iotrolan is a non-ionic, dimeric, iso-osmolar contrast agent utilized in medical imaging to enhance the visibility of internal body structures.[1][2] Its mechanism of action is not pharmacological in the traditional sense of receptor binding or metabolic pathway modulation. Instead, its efficacy is rooted in the physicochemical properties of its constituent iodine atoms, which effectively absorb X-rays.[1][3] This guide provides a detailed examination of this compound's properties, pharmacokinetics, and the experimental methodologies used to characterize it.

Physicochemical Basis of Contrast Enhancement

The fundamental principle behind this compound's function lies in the high atomic number of iodine, which allows it to absorb X-rays more effectively than the surrounding soft tissues.[1] When this compound is introduced into the body, it circulates through the vascular system, opacifying the structures it fills. This differential X-ray absorption creates a high contrast on radiographic images, enabling clear visualization of blood vessels, organs, and other tissues.

This compound's chemical structure is a dimer of a tri-iodinated isophthalic acid derivative. This design as a non-ionic, hexaiodinated dimer contributes to its favorable safety profile. Being non-ionic, it does not dissociate into charged particles in solution, which reduces the risk of adverse reactions compared to ionic contrast agents. Furthermore, its iso-osmolar nature, meaning its osmolarity is similar to that of human blood, minimizes vascular discomfort and complications during administration.

Quantitative Physicochemical and Pharmacokinetic Data

The performance and safety of a contrast agent are heavily influenced by its physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H48I6N6O18 | |

| Molecular Weight | 1626.23 g/mol | |

| Iodine Content | 46.82% | |

| Osmolality | Isotonic to plasma and cerebrospinal fluid | |

| Partition Coefficient (LogP) | -4.2 | |

| Protein Binding | Negligible (2.4% at 1.2 mg I/mL) |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Distribution Half-life | ~11 minutes | |

| Elimination Half-life | ~108 minutes | |

| Route of Elimination | Primarily renal | |

| Urinary Excretion (within 5 days) | 99.2 ± 1.8% | |

| Fecal Excretion (within 5 days) | 0.5 ± 0.1% | |

| Metabolism | Not metabolized | |

| Total Clearance | 93.5 ± 5 mL/min | |

| Renal Clearance | 90 ± 4 mL/min |

Experimental Protocols

The evaluation of this compound and other contrast agents involves a range of standardized experimental protocols to determine their safety and efficacy.

1. Measurement of Osmolality and Viscosity: The osmolality of contrast media is a critical factor influencing patient tolerance and the risk of adverse effects. It is typically measured using an osmometer, which determines the concentration of dissolved particles in a solution. Viscosity, which affects the ease of injection and can influence renal transit, is measured with a viscometer. These measurements are crucial for comparing different contrast agents and ensuring they meet clinical standards.

2. Preclinical Toxicity Studies: Preclinical evaluation in animal models is essential to establish the safety profile of a contrast agent before human trials. These studies typically involve administering the agent to animals (e.g., rats, rabbits, dogs) via various routes (e.g., intravenous, intracisternal) to assess for any toxicological or histopathological effects. Parameters such as LD50 (the dose lethal to 50% of the test population) are determined to quantify acute toxicity. For this compound, preclinical studies have demonstrated a high LD50, indicating good general tolerance.

3. Clinical Trials for Safety and Efficacy: Human clinical trials are conducted in phases to rigorously evaluate the safety and diagnostic efficacy of the contrast agent. A typical clinical trial protocol for a contrast agent would include:

-

Study Population: Clearly defined inclusion and exclusion criteria for patients undergoing specific imaging procedures.

-

Design: Often a randomized, controlled trial comparing the new agent to a standard contrast medium. Blinding of investigators and patients to the assigned agent is often employed to minimize bias.

-

Endpoints: The primary efficacy endpoint is typically the quality of imaging, assessed by radiologists. Safety endpoints include the incidence and severity of adverse events, as well as changes in vital signs and laboratory parameters (e.g., renal function tests).

Visualizations

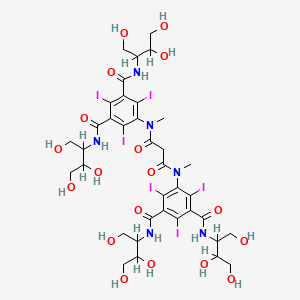

Chemical Structure of this compound

Caption: Chemical structure of the this compound molecule.

Pharmacokinetic Pathway of this compound

Caption: Simplified pharmacokinetic pathway of this compound.

Principle of X-ray Contrast Enhancement

Caption: How this compound enhances X-ray image contrast.

References

Iotrolan chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Iotrolan

Introduction

This compound is a non-ionic, dimeric, hexaiodinated radiocontrast agent developed for diagnostic imaging procedures.[1][2] Marketed under trade names such as Isovist, it is utilized to enhance the visibility of internal body structures in X-ray-based imaging modalities like computed tomography (CT), angiography, and myelography.[3][4] Unlike ionic contrast agents, this compound's non-ionic nature means it does not dissociate into charged particles in solution, which contributes to a lower incidence of adverse reactions and better patient tolerance.[3] Furthermore, its solutions are formulated to be iso-osmolar, having an osmolarity similar to human blood, which minimizes vascular complications and discomfort upon administration.

Chemical Structure

This compound is a complex organic molecule built upon a dimeric structure. Chemically, it is a dimer of a triiodinated isophthalic acid derivative. The core structure consists of two tri-iodinated benzene rings that are linked together. This design incorporates six iodine atoms per molecule, which is crucial for its function as a contrast agent. The molecule is rendered highly water-soluble and non-ionic by the presence of multiple hydrophilic side chains containing hydroxyl groups. This high hydrophilicity is a key characteristic of modern contrast media, contributing to its safety profile.

-

IUPAC Name: 2,4,6-triiodo-5-{N-methyl-2-[methyl({2,4,6-triiodo-3,5-bis[(1,3,4-trihydroxybutan-2-yl)carbamoyl]phenyl})carbamoyl]acetamido}-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide

-

SMILES: CN(c1c(c(c(c(c1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)c2c(c(c(c(c2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is characterized as a white or yellowish-white, hygroscopic powder. It is extremely hydrophilic, as indicated by its very low partition coefficient (P = 0.005).

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₄₈I₆N₆O₁₈ | |

| Molar Mass | 1626.24 g/mol | |

| Appearance | White or yellowish-white, hygroscopic powder | |

| Solubility | Very soluble in water (>400 mgI/ml); freely soluble in DMSO; practically insoluble in ethanol. | |

| Density | 2.316 g/cm³ | |

| Boiling Point | 1390.4 °C at 760 mmHg | |

| Partition Coefficient (P) | 0.005 | |

| XLogP3 | -4.2 | |

| Topological Polar Surface Area | 400 Ų | |

| Hydrogen Bond Donor Count | 16 | |

| Hydrogen Bond Acceptor Count | 18 | |

| Rotatable Bond Count | 24 | |

| Plasma Protein Binding | Negligible (~2.4%) |

Mechanism of Action

This compound does not operate via a traditional pharmacological or signaling pathway. Its mechanism is physical and is based on the X-ray attenuation properties of the iodine atoms it contains.

-

High Iodine Content : The core of this compound's function lies in its six iodine atoms. Iodine has a high atomic number, which makes it highly effective at absorbing X-rays.

-

Administration and Distribution : this compound is administered intravenously or intrathecally, depending on the imaging procedure. It then circulates through the vascular system or the cerebrospinal fluid (CSF).

-

Differential X-ray Absorption : When the body is exposed to X-rays during an imaging scan, the iodine-rich this compound absorbs the X-rays much more effectively than the surrounding soft tissues.

-

Contrast Enhancement : This differential absorption creates a high contrast between the areas where this compound is present (e.g., blood vessels, organs, or the spinal canal) and the adjacent tissues. The structures containing this compound appear opaque on the resulting radiographic image, allowing for clear visualization of their anatomy and any potential abnormalities.

-

Excretion : this compound is not metabolized and is excreted from the body unchanged, primarily by the kidneys through renal filtration. Approximately 50-80% of the administered dose is excreted within 24 hours.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and purification of this compound are proprietary and typically found in patent literature, such as the one referenced by M. Sovak and R. Ranganathan (US Patent 4,341,756). However, the characterization of such a compound would follow standard analytical chemistry workflows to confirm its structure, purity, and properties.

General Characterization Workflow:

A typical workflow for the characterization of a synthesized batch of this compound would involve the following analytical techniques:

-

Purification : High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), would be employed to purify the final compound and assess its purity by identifying and quantifying any impurities.

-

Structural Confirmation :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the chemical structure, ensuring all atoms are present in the correct connectivity.

-

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Fast Atom Bombardment (FAB) mass spectrometry are used to confirm the molecular weight of the compound, matching it to its theoretical mass (1626.24 g/mol ).

-

-

Physicochemical Analysis :

-

Fourier-Transform Infrared Spectroscopy (FTIR) : This technique is used to identify the key functional groups present in the molecule, confirming the structural integrity.

-

Solubility Studies : Experiments would be conducted to determine the solubility of the compound in various solvents, especially water, which is critical for its formulation as an injectable solution.

-

Melting Point Determination : The melting point is measured as an indicator of purity.

-

References

An In-depth Technical Guide to the Physicochemical Properties of Iotrolan for Research

This technical guide provides a comprehensive overview of the core physicochemical properties of Iotrolan, a non-ionic, dimeric, hexaiodinated radiographic contrast agent. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of contrast media. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for property determination, and includes visualizations to illustrate fundamental relationships.

Core Physicochemical Properties

This compound is a second-generation, non-ionic contrast medium characterized by its dimeric structure, which incorporates six iodine atoms per molecule.[1] This design results in a high iodine concentration, crucial for its efficacy in X-ray attenuation, while maintaining a low osmolality, contributing to its favorable safety profile.[2][3]

Chemical and Physical Identity

| Property | Value | Reference |

| Chemical Name | 5,5'-[(1,3-dioxo-1,3-propanediyl)bis(methylimino)]bis[N,N'-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] | [4] |

| Molecular Formula | C₃₇H₄₈I₆N₆O₁₈ | [1] |

| Molecular Weight | 1626.24 g/mol | |

| Appearance | White to off-white powder | - |

| Water Solubility | Soluble |

Physicochemical Parameters

The physicochemical properties of this compound solutions are critical to its function and tolerability. Key parameters such as partition coefficient, viscosity, and osmolality are concentration and temperature-dependent.

| Parameter | Condition | Value | Reference |

| Partition Coefficient (Log P) | Not Specified | -3.31 (Calculated) | - |

| Viscosity | 240 mg I/mL at 20°C | 6.8 mPa·s | OSMOVIST® Product Monograph |

| 240 mg I/mL at 37°C | 3.9 mPa·s | OSMOVIST® Product Monograph | |

| 300 mg I/mL at 20°C | 17.4 mPa·s | OSMOVIST® Product Monograph | |

| 300 mg I/mL at 37°C | 8.4 mPa·s | OSMOVIST® Product Monograph | |

| Osmolality | 240 mg I/mL at 37°C | 270 mOsm/kg H₂O | OSMOVIST® Product Monograph |

| 300 mg I/mL at 37°C | 290 mOsm/kg H₂O | OSMOVIST® Product Monograph | |

| Density | Not Specified | 2.316 g/cm³ (Calculated) | - |

| Protein Binding | 1.2 mg I/mL in plasma | 2.4% | OSMOVIST® Product Monograph |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of non-ionic contrast agents like this compound. These protocols are representative of standard pharmaceutical industry practices.

Determination of Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. For highly water-soluble compounds like this compound, direct measurement can be challenging. A common approach is the shake-flask method followed by a suitable analytical technique.

Methodology:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by mixing equal volumes and allowing them to equilibrate for 24 hours at a controlled temperature (e.g., 25°C). Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the n-octanol phase.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Analysis: Carefully withdraw samples from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Viscosity Measurement

The viscosity of this compound solutions is a critical parameter, especially for injectability. A rotational viscometer is typically used for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the rotational viscometer using certified viscosity standards.

-

Sample Preparation: Prepare this compound solutions at the desired iodine concentrations (e.g., 240 mg I/mL and 300 mg I/mL) in water for injection.

-

Temperature Control: Bring the this compound solution to the target temperature (e.g., 20°C or 37°C) using a water bath.

-

Measurement: Place the sample in the viscometer's sample holder and allow the temperature to equilibrate. Perform the viscosity measurement according to the instrument's operating procedure, typically by measuring the torque required to rotate a spindle at a constant speed.

-

Data Recording: Record the viscosity in millipascal-seconds (mPa·s).

Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a key indicator of the physiological compatibility of an injectable drug. A freezing point depression osmometer is the standard instrument for this determination.

Methodology:

-

Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality.

-

Sample Preparation: Use the this compound solution at the desired concentration.

-

Measurement: Pipette a small, precise volume of the this compound solution into the sample tube of the osmometer. Place the tube in the instrument and initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to osmolality.

-

Data Recording: Record the osmolality in milliosmoles per kilogram of water (mOsm/kg H₂O).

Protein Binding Determination

The extent of plasma protein binding influences the distribution and elimination of a drug. Equilibrium dialysis is a common method to determine the unbound fraction of a drug in plasma.

Methodology:

-

Apparatus Setup: Prepare equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large proteins.

-

Sample Preparation: In one chamber of the dialysis cell, place human plasma. In the other chamber, place a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Spiking: Add a known concentration of this compound to the plasma-containing chamber.

-

Equilibration: Incubate the dialysis cells at physiological temperature (37°C) with gentle shaking for a sufficient time to allow the unbound this compound to equilibrate across the membrane.

-

Analysis: After equilibration, measure the concentration of this compound in both the plasma and buffer chambers using a validated analytical method like LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated based on the difference in this compound concentration between the two chambers.

Visualizations

The following diagrams illustrate the relationship between the chemical structure of this compound and its key properties, as well as a conceptual workflow for its mechanism of action as a contrast agent.

Caption: Relationship between this compound's structure and its functional properties.

Caption: Conceptual workflow of this compound's mechanism of action as an X-ray contrast agent.

References

Iotrolan: A Technical Guide to a Non-Ionic Dimeric Contrast Medium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexaiodinated radiographic contrast agent designed to enhance the visibility of internal body structures in X-ray-based imaging modalities.[1][2] Developed for procedures such as myelography, angiography, and computed tomography (CT), this compound's structure as a non-ionic dimer allows it to be iso-osmolar with blood and cerebrospinal fluid at diagnostically effective iodine concentrations.[1][3] This property is a significant advantage over ionic and non-ionic monomeric agents, as it reduces the potential for osmotically driven adverse effects.[3] Chemically, this compound is a dimer of a triiodinated isophthalic acid derivative, and it is this hexaiodinated structure that provides a high concentration of iodine atoms per molecule, essential for X-ray attenuation. The molecule is highly water-soluble due to its hydrophilic side chains. This technical guide provides an in-depth overview of this compound's physicochemical properties, mechanism of action, structure-activity relationships, biocompatibility, and the experimental methodologies used in its evaluation.

Chemical and Physicochemical Properties

This compound is a large, complex molecule with the chemical formula C37H48I6N6O18 and a molecular weight of 1626.24 g/mol . Its structure consists of two triiodinated benzene rings linked together, which classifies it as a dimer. This dimeric nature is fundamental to its low osmolality. The compound is noted for being extremely hydrophilic, a property quantified by its low partition coefficient (P = 0.005), which favors its distribution in aqueous environments and limits membrane permeability.

The physicochemical properties of two commercially available formulations of this compound, OSMOVIST® 240 and OSMOVIST® 300, are summarized in the table below. The key distinction of these formulations is their isotonicity with physiological fluids, a direct result of the dimeric structure which provides a high iodine content per osmotically active particle. However, a consequence of the large molecular size and complex structure is a higher viscosity compared to monomeric contrast agents.

| Property | OSMOVIST® 240 | OSMOVIST® 300 |

| Iodine Concentration (mg/mL) | 240 | 300 |

| This compound Concentration (mg/mL) | 513 | 641 |

| Viscosity at 20°C (mPa·s) | 6.8 | 17.4 |

| Viscosity at 37°C (mPa·s) | 3.9 | 8.4 |

| Osmolality at 37°C (mOsm/kg H₂O) | 270 | 290 |

| Osmolarity at 37°C (mOsm/L) | 220 | 208 |

Table 1: Physicochemical Properties of this compound Formulations. Data sourced from the OSMOVIST® product monograph.

Mechanism of Action

The primary mechanism of action for this compound as a contrast agent is physical. The six iodine atoms within the this compound molecule have a high atomic number, which makes them efficient absorbers of X-rays. When administered intravenously or intrathecally, this compound circulates in the vascular system or distributes within the cerebrospinal fluid. This leads to a higher concentration of iodine in the target anatomical structures compared to the surrounding tissues. The differential absorption of X-rays between the iodine-rich areas and the surrounding tissues creates the contrast seen on a radiograph, allowing for clear visualization of blood vessels, organs, or the subarachnoid space.

The non-ionic nature of this compound is critical to its safety profile. Unlike ionic contrast agents, it does not dissociate into charged particles in solution. This lack of ionicity reduces its osmotoxicity and minimizes the risk of adverse reactions such as pain, heat sensations, and hemodynamic disturbances.

Structure-Activity Relationship (SAR)

The development of non-ionic dimeric contrast agents like this compound is a prime example of rational drug design based on structure-activity relationships. The key SAR principles for iodinated contrast media revolve around maximizing X-ray attenuation while minimizing toxicity.

-

Dimeric Structure and Osmolality: The fundamental advantage of the dimeric structure is the doubling of iodine atoms (from 3 to 6) per molecule compared to monomers. This results in an iodine-to-particle ratio of 6:1. Consequently, a lower molar concentration of the agent is needed to achieve the required iodine concentration for imaging, leading to a solution that is iso-osmolar (having the same osmolality) with blood (~290 mOsm/kg H₂O). This relationship is crucial for reducing osmotoxicity.

-

Hydrophilic Side Chains and Solubility/Toxicity: The benzene rings with their covalently bonded iodine atoms are inherently hydrophobic. To ensure high water solubility and to shield the hydrophobic core, numerous hydrophilic hydroxyl (-OH) groups are incorporated into the side chains of the molecule. This hydrophilicity is also thought to reduce the chemotoxicity of the agent by minimizing non-specific interactions with proteins and cell membranes.

-

Molecular Size and Viscosity: A direct consequence of the large dimeric structure is an increase in viscosity. While beneficial for reducing osmolality, higher viscosity can be a disadvantage, affecting injectability and potentially impacting microcirculation. This represents a key trade-off in the design of non-ionic dimeric contrast agents.

Experimental Protocols

Synthesis of Non-Ionic Dimeric Contrast Agents (Representative Method)

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on patents for related non-ionic contrast agents like iopamidol and iodixanol, a general synthetic strategy can be outlined. The synthesis is a multi-step process that typically involves:

-

Preparation of the Aromatic Core: The synthesis often starts with a substituted benzene ring, such as 5-nitroisophthalic acid.

-

Iodination: The aromatic ring is tri-iodinated. The presence of an activating group, like an amino group, is often necessary for this step.

-

Amidation: The carboxyl groups on the isophthalic acid backbone are converted to amides by reacting them with an appropriate amino alcohol (e.g., 2-amino-1,3-propanediol) to introduce the hydrophilic side chains.

-

Formation of the Dimer: For dimeric agents, two iodinated monomeric units are linked together. This can be achieved by reacting a suitable intermediate, such as 5-Acetamido-N,N'-bis[3,5-bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodophenyl], with a bifunctional alkylating agent like epichlorohydrin.

-

Purification: The final product requires extensive purification to meet pharmaceutical standards. This typically involves a combination of chromatographic techniques (e.g., on a hydrophobic stationary phase) and filtration methods like nanofiltration to remove impurities and salts.

In Vitro Cytotoxicity Assessment in Renal Tubular Cells

This protocol describes a general method for evaluating the direct cytotoxic effects of contrast media on kidney cells, a key aspect of preclinical safety assessment.

-

Cell Culture: A renal proximal tubular cell line, such as LLC-PK1 (porcine kidney), is cultured in an appropriate medium (e.g., Medium 199 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

-

Exposure to Contrast Media: Cells are seeded in multi-well plates and grown to confluence. The culture medium is then replaced with a medium containing various concentrations of the contrast agent (e.g., this compound) or a control solution (e.g., mannitol with equivalent osmolality) for a specified duration (e.g., 24 hours).

-

Assessment of Cell Viability (MTT Assay): After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. After a further incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically. Cell viability is expressed as a percentage relative to untreated control cells.

-

Assessment of Cell Death (Trypan Blue Exclusion): To differentiate between viable and non-viable cells, the cell monolayer can be detached and stained with trypan blue. Non-viable cells with compromised membranes will take up the dye and appear blue under a microscope. The percentage of non-viable cells is determined by counting in a hemocytometer.

In Vivo Assessment of Renal Hemodynamics

This protocol outlines a general approach to studying the effects of contrast media on renal blood flow and hemodynamics in an animal model.

-

Animal Model: Anesthetized dogs or cats are commonly used. Anesthesia is induced and maintained (e.g., with propofol and isoflurane).

-

Instrumentation: Catheters are placed for intravenous administration of the contrast medium and for monitoring systemic blood pressure. Depending on the specific parameters to be measured, specialized equipment such as electromagnetic flow probes on the renal artery or laser Doppler flowmetry probes on the kidney surface may be used to measure renal blood flow.

-

Baseline Measurements: Before administration of the contrast agent, baseline physiological parameters, including mean arterial pressure, heart rate, and renal blood flow, are recorded.

-

Contrast Administration: A bolus of the contrast agent (e.g., this compound) is administered intravenously.

-

Post-injection Monitoring: Hemodynamic parameters are continuously monitored and recorded for a set period (e.g., up to 60 minutes) after injection to observe any changes from baseline. In some studies, urine is collected to measure variables like viscosity.

-

Data Analysis: The data is analyzed to determine the percentage change in renal blood flow and other parameters from the pre-injection baseline.

Biocompatibility and Toxicology

The biocompatibility of this compound is generally favorable, which is attributed to its non-ionic and iso-osmolar nature.

-

Systemic Toxicity: In preclinical studies, this compound has demonstrated a high tolerance. The intravenous median lethal dose (LD50) in rats is reported to be 28.3 g I/kg, which is significantly higher than that of non-ionic monomers like iohexol and iopamidol, indicating a superior safety margin.

-

Hematologic Compatibility: this compound has been shown to cause minimal deformation of erythrocytes and has practically no binding to plasma proteins. It also has a very limited effect on the complement system in vitro. However, one in vivo study noted that the dimeric this compound induced a higher frequency of unwanted reactions than the monomeric iopromide and suggested a possible activation of the classical complement pathway that warrants further investigation.

-

Nephrotoxicity: Contrast-induced nephropathy (CIN) is a significant concern for all iodinated contrast agents. The pathophysiology is multifactorial, involving direct tubular cell toxicity and renal ischemia due to vasoconstriction and increased blood viscosity. While iso-osmolar agents like this compound were developed to reduce renal toxicity, studies have shown that they can still induce cytotoxic effects on renal tubular cells in vitro. A key concern with highly viscous, iso-osmolar agents is the potential for increased urine viscosity upon water reabsorption in the kidneys, which could impede tubular flow. An in vivo study in dogs demonstrated that this compound injection significantly increased urine viscosity, whereas a monomeric agent had little effect.

Signaling Pathways in Contrast-Induced Nephropathy

The direct cytotoxicity of contrast media on renal tubular cells is believed to be mediated by the induction of apoptosis. A proposed signaling cascade involves the generation of Reactive Oxygen Species (ROS).

In vitro studies on renal cells have shown that both low-osmolar and iso-osmolar contrast media can induce a dose-dependent increase in ROS production. This oxidative stress is a key trigger for the activation of downstream stress-activated protein kinases (SAPKs), particularly Jun N-terminal kinases (JNK) and p38 MAPK. The activation of these pathways ultimately converges on the execution of the apoptotic program, leading to the death of renal tubular cells. This process is considered a central mechanism in the pathogenesis of CIN.

Conclusion

This compound represents a significant advancement in the field of radiographic contrast agents. Its design as a non-ionic, iso-osmolar dimer successfully addresses the challenge of osmotoxicity that was prevalent with earlier generations of contrast media. The physicochemical properties of this compound, particularly its low osmolality at high iodine concentrations, contribute to its favorable safety profile. However, the inherent trade-off for its large molecular size is increased viscosity, which may have implications for renal tubular dynamics. The primary mechanism of action is physical X-ray attenuation, while adverse effects like contrast-induced nephropathy are linked to complex biological pathways involving oxidative stress and apoptosis. Further research focusing on the specific molecular interactions of this compound within the renal microenvironment will continue to refine our understanding and guide the development of even safer contrast agents for the future.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Iotrolan

For Researchers, Scientists, and Drug Development Professionals

Iotrolan is a non-ionic, dimeric, iso-osmolar, water-soluble contrast agent used in diagnostic imaging.[1][2] Its pharmacokinetic profile is characterized by rapid distribution and excretion, primarily in an unchanged form, which is crucial for its safety and efficacy in clinical use.[1] This guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound is similar to other non-ionic contrast media.[3] Following intravenous administration, it is rapidly distributed throughout the body and eliminated primarily by the kidneys.[1]

Following intravenous injection, this compound is distributed in the extravascular space with a distribution half-life of approximately 11 minutes in humans. After intrathecal administration (injection into the spinal canal), this compound is absorbed from the cerebrospinal fluid (CSF) into the bloodstream. The peak plasma concentration is observed approximately 3.5 ± 3.1 hours after intrathecal injection. In cases of lumbar injection for myelography, the mean peak iodine concentration in plasma reaches about 50 micrograms/ml within 1 to 2 hours.

Studies in rats have shown that this compound is not significantly absorbed following oral or intraduodenal administration, with less than 1% of the dose being absorbed.

Plasma protein binding for this compound is low, at approximately 2.4% at a concentration of 1.2 mg I/mL, and is considered negligible.

This compound is not metabolized in the body. It is excreted unchanged. This lack of biotransformation is a key safety feature, as it minimizes the potential for the formation of toxic metabolites.

The primary route of elimination for this compound is renal excretion. In all animal species studied (rats, rabbits, and dogs), following intravenous, intracisternal, or suboccipital injection, 88-98% of the contrast medium is excreted by the kidneys within 24 hours.

In healthy human volunteers, after intravenous injection, 99.2 ± 1.8% of the dose was recovered in the urine and 0.5 ± 0.1% in the feces within 5 days. The elimination half-life in humans is approximately 108 minutes. Following lumbar injection in patients, about 90% of the injected dose is found in the urine and approximately 1% in the feces. After reaching peak plasma concentrations from a lumbar injection, the concentration of this compound in the plasma decreases with a half-life of about 4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans from intravenous and intrathecal administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Distribution Half-life (t½α) | ~11 minutes | |

| Elimination Half-life (t½β) | ~108 minutes | |

| Urinary Excretion (5 days) | 99.2 ± 1.8% | |

| Fecal Excretion (5 days) | 0.5 ± 0.1% | |

| Metabolism | Not metabolized |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intrathecal Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3.5 ± 3.1 hours | |

| Plasma Half-life (after Tmax) | ~4 hours | |

| Transfer Half-life (CSF to blood) | 5.7 ± 6.0 hours | |

| Urinary Excretion | ~90% | |

| Fecal Excretion | ~1% | |

| Plasma Protein Binding | 2.4% |

Experimental Protocols

The following sections describe the general methodologies used in the pharmacokinetic studies of this compound.

-

Objective: To determine the pharmacokinetic profile of this compound after intravenous administration in healthy volunteers.

-

Subjects: Healthy adult male volunteers.

-

Administration: Intravenous injection of this compound.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals. For instance, samples were collected over a period of 5 days to monitor excretion.

-

Analytical Method: The concentration of this compound in biological samples was likely determined using High-Performance Liquid Chromatography (HPLC), a common and robust method for quantifying drugs and their metabolites in biological fluids.

-

Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key parameters such as distribution and elimination half-lives. The total percentage of the dose excreted in urine and feces was calculated to assess the routes and extent of elimination.

-

Objective: To evaluate the plasma levels and renal excretion of this compound following lumbar injection in patients.

-

Subjects: Ten patients undergoing myelography.

-

Administration: 10 mL of this compound (240 mg I/ml) was injected into the lower lumbar subarachnoid space.

-

Sample Collection: Plasma, urine, and fecal samples were collected and monitored for 3 days post-injection.

-

Analytical Method: Iodine concentration in the plasma was measured to determine the amount of this compound present.

-

Pharmacokinetic Analysis: Plasma concentration-time profiles were used to calculate the time to peak concentration (Tmax) and the subsequent elimination half-life. The total amount of this compound recovered in urine and feces was quantified to determine the extent of excretion.

-

Objective: To investigate the absorption, excretion, and general pharmacokinetics of this compound in various animal species.

-

Animal Models: Rats, rabbits, and dogs were used.

-

Administration Routes: Oral, intravenous, intraduodenal, intracisternal, subarachnoid, or suboccipital routes were employed.

-

Sample Collection: Biological samples (e.g., blood, urine, feces) were collected over a 24-hour period following administration.

-

Analytical Method: The concentration of the contrast medium in the collected samples was quantified to determine the extent of absorption and excretion.

-

Pharmacokinetic Analysis: The data was used to assess the bioavailability via different administration routes and to identify the primary excretion pathways.

Visualizations

References

An In-depth Technical Guide to Iotrolan: A Water-Soluble Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexa-iodinated, water-soluble contrast agent designed for various radiographic imaging procedures.[1][2] As a second-generation non-ionic agent, its chemical structure and physicochemical properties were optimized to enhance tolerance and safety compared to earlier ionic and non-ionic monomeric contrast media. This technical guide provides a comprehensive overview of this compound's properties, including its physicochemical characteristics, pharmacokinetics, and safety profile, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Physicochemical Properties of this compound

This compound is a large molecule with a molecular weight of 1626.24 g/mol and an iodine content of 46.82%.[3] Its structure consists of two tri-iodinated benzene rings linked together, which contributes to its high iodine concentration and, consequently, its excellent X-ray attenuation.[4] A key feature of this compound is its non-ionic nature and its formulation to be iso-osmolar with blood and cerebrospinal fluid at clinically relevant concentrations, which minimizes the physiological disturbances often associated with hyperosmolar contrast agents.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound solutions.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C37H48I6N6O18 | |

| Molecular Weight | 1626.24 g/mol | |

| Iodine Content | 46.82% | |

| Structure | Non-ionic, Dimeric | |

| Protein Binding | Negligible |

Table 2: Viscosity and Osmolality of this compound Solutions

| This compound Concentration (mg I/mL) | Viscosity at 20°C (mPa·s) | Viscosity at 37°C (mPa·s) | Osmolality (mOsm/kg H₂O) | Reference(s) |

| 240 | 6.8 | 3.9 | 270 | |

| 300 | 17.4 | 8.4 | 290 |

Experimental Protocols

Viscosity Measurement

The viscosity of this compound solutions is a critical parameter influencing injection pressures and fluid dynamics in vivo. A common method for its determination is rotational viscometry.

Experimental Workflow for Viscosity Measurement

Caption: Workflow for determining the viscosity of this compound using a rotational viscometer.

Methodology:

-

Instrumentation: A rotational viscometer, such as a cone-plate viscometer, is employed.

-

Sample Preparation: The this compound solution is brought to the desired temperature (e.g., 20°C or 37°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.

-

Measurement:

-

An appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.

-

The spindle is immersed in the this compound solution.

-

The instrument measures the torque required to rotate the spindle at the set speed.

-

-

Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and cup, as per the instrument's calibration.

Osmolality Measurement

The osmolality of this compound is determined to ensure its isotonicity with physiological fluids. Cryoscopic osmometry is a standard method for this measurement.

Experimental Workflow for Osmolality Measurement

Caption: Workflow for determining the osmolality of this compound using a cryoscopic osmometer.

Methodology:

-

Principle: Cryoscopic osmometry is based on the principle that the freezing point of a solution is depressed in proportion to the concentration of solutes.

-

Instrumentation: A cryoscopic osmometer is used.

-

Calibration: The instrument is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Measurement:

-

A small, precise volume of the this compound solution is placed in a sample tube.

-

The sample is supercooled below its freezing point.

-

Crystallization is induced, and the heat of fusion raises the temperature to a plateau at the freezing point.

-

The instrument measures this freezing point depression compared to pure water.

-

-

Calculation: The osmolality is calculated from the measured freezing point depression.

Pharmacokinetics

Following intravenous administration in humans, this compound is distributed in the extravascular space with a distribution half-life of approximately 11 minutes. The elimination half-life is about 108 minutes. This compound is not metabolized and is primarily excreted unchanged by the kidneys, with 99.2% of the dose recovered in the urine within 5 days. A very small fraction (0.5%) is found in the feces.

Signaling Pathways and Molecular Interactions

The favorable safety profile of this compound is attributed to its non-ionic nature and iso-osmolality, which result in minimal interaction with biological systems compared to older contrast agents.

Effect on the Complement System

In vitro studies have shown that this compound has a very limited effect on the complement system. The complement system is a part of the innate immune system that can be activated by foreign substances, leading to inflammatory responses. The exact molecular interactions of this compound with complement proteins are not fully elucidated, but its hydrophilic and non-ionic properties likely minimize the activation of this cascade.

High-Level Representation of this compound and the Complement Cascade

Caption: this compound exhibits minimal interaction with the complement system.

Enzyme Inhibition

This compound shows a low potential for enzyme inhibition. It does not inhibit lysozyme at concentrations below 100 mg I/mL. Higher concentrations of this compound are required to inhibit the enzyme collagenase compared to monomeric contrast agents like metrizamide or iopamidol. This property can be advantageous in procedures like diskography followed by chymopapain chemonucleolysis. The specific mechanism of inhibition (e.g., competitive, non-competitive) has not been extensively detailed in the available literature.

Preclinical and Clinical Studies

Preclinical Toxicology Workflow

Preclinical studies are essential to establish the safety profile of a new drug candidate before human trials.

General Workflow for Preclinical Toxicology Studies

Caption: A generalized workflow for preclinical toxicology evaluation of this compound.

Clinical Trial Design

Clinical trials are conducted to evaluate the safety and efficacy of this compound in humans for specific indications.

General Workflow for Clinical Trial Design

Caption: The phased approach to the clinical development of this compound.

Conclusion

This compound is a well-characterized, non-ionic, iso-osmolar, dimeric contrast agent with a favorable safety and tolerability profile. Its physicochemical properties, particularly its low osmolality and high viscosity at higher concentrations, are key determinants of its performance and safety in various diagnostic imaging applications. The detailed understanding of its properties, as outlined in this guide, is crucial for its appropriate use in clinical practice and for the development of future generations of contrast media. Further research into the specific molecular mechanisms of its interactions with biological systems, although minimal, would provide a more complete picture of its behavior in vivo.

References

Preclinical Safety Profile of Iotrolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexaiodinated radiographic contrast agent.[1] Its preclinical safety profile has been established through a series of toxicology, safety pharmacology, and pharmacokinetic studies. This guide provides a detailed overview of the key preclinical safety data for this compound, including comprehensive data tables, detailed experimental methodologies, and visualizations of experimental workflows.

Toxicology

The toxicological profile of this compound has been evaluated in a range of studies, including single-dose and repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity assessments.

Acute and Repeated Dose Toxicity

This compound has demonstrated a high tolerance in acute toxicity studies. In intravenous administration studies in both rats and mice, the maximum administrable volumes were reached without any lethal effects, preventing the determination of an LD50 value.[1]

Table 1: Single-Dose Toxicity of this compound

| Species | Route of Administration | Dose | Observations | LD50 (g I/kg) |

| Mouse | Intravenous | Up to 15 g I/kg | No lethal effects, tolerated without symptoms. | Not determinable[1] |

| Rat | Intravenous | Up to 12 g I/kg | No lethal effects, tolerated without symptoms. | Not determinable[1] |

| Rat | Intracisternal | 1.141 mg I/kg | Caused death in 50% of animals. | - |

Repeated-dose toxicity studies of 3-4 weeks duration have been conducted in rats and dogs via intravenous administration. These studies revealed only slight, toxicologically insignificant changes in clinico-chemical and hematological parameters in rats, with no organ toxicity observed in either species.[1] A notable finding, common to other X-ray contrast media, was a reversible vacuolization of the proximal renal tubular epithelium.

Experimental Protocol: Repeated-Dose Intravenous Toxicity Study

A generalized protocol for the repeated-dose toxicity studies is as follows:

-

Test System: Rats and Dogs.

-

Administration Route: Intravenous.

-

Duration: 3-4 weeks.

-

Parameters Monitored:

-

Clinical observations.

-

Body weight and food consumption.

-

Hematology.

-

Clinical chemistry.

-

Urinalysis.

-

Gross pathology at necropsy.

-

Histopathology of major organs and tissues.

-

-

Observations: The primary finding was reversible vacuolization of the proximal renal tubular epithelium in both species. In rats, minor, toxicologically insignificant alterations in some clinical chemistry and hematology parameters were noted. No signs of organ toxicity were reported in either species.

Figure 1: Generalized workflow for a repeated-dose intravenous toxicity study of this compound.

Genotoxicity

This compound has been evaluated in a comprehensive battery of genotoxicity assays and has not demonstrated any mutagenic or genotoxic potential.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| Reverse Mutation Assay | E. coli (tryptophan-dependent strain) | Negative |

| Micronucleus Test | Mouse | Negative |

| Dominant-Lethal Test | Mouse | Negative |

| Unscheduled DNA Synthesis (UDS) Test | Rat hepatocytes | Negative |

| Cell Transformation Assay | Mouse embryo fibroblasts | Negative |

Experimental Protocol: Genotoxicity Assays

-

Ames Test (Salmonella typhimurium Reverse Mutation Assay): This assay was conducted to evaluate the potential of this compound to induce gene mutations. Various strains of S. typhimurium were exposed to this compound with and without metabolic activation. The number of revertant colonies was counted to assess mutagenicity.

-

In Vitro Mammalian Cell-Based Assays:

-

Unscheduled DNA Synthesis (UDS) Test: Primary rat hepatocytes were treated with this compound to assess its ability to induce DNA repair, an indicator of DNA damage.

-

Cell Transformation Assay: Mouse embryo fibroblasts were exposed to this compound to determine if it could induce neoplastic transformation.

-

-

In Vivo Assays:

-

Micronucleus Test: Mice were administered this compound, and bone marrow cells were examined for the presence of micronuclei, which are indicative of chromosomal damage.

-

Dominant-Lethal Test: Male mice were treated with this compound and then mated with untreated females to assess for any lethal effects on the developing embryos, which would indicate germ cell mutations.

-

Carcinogenicity

Publicly available literature does not contain specific long-term carcinogenicity studies for this compound. Standard regulatory requirements for pharmaceuticals intended for long-term or frequent intermittent use typically involve two-year bioassays in two rodent species (e.g., rats and mice). The absence of such data for this compound may be due to its intended use as a diagnostic agent with infrequent administration.

Reproductive and Developmental Toxicity

Reproductive toxicity studies have been conducted in rats and rabbits with intravenous or intraperitoneal administration of this compound at doses of 0.3, 0.9, and 3.0 g I/kg.

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Doses (g I/kg) | Route of Administration | Findings |

| Rat | 0.3, 0.9, 3.0 | Intravenous or Intraperitoneal | No teratogenic effects observed at high doses. |

| Rabbit | 0.3, 0.9, 3.0 | Intravenous or Intraperitoneal | No teratogenic effects. Marginal and moderate increases in embryo mortality at 0.9 and 3.0 g I/kg, respectively. A single-dose study at 3.0 g I/kg on different gestation days showed no compound-related effects on embryo mortality or teratogenicity. |

Passage across the placental barrier was found to be minimal in rabbits, with a maximum of 0.2% of the administered dose detected in the fetus. In rats, no this compound was found in the fetuses. Excretion into breast milk in rats was also very low, with less than 0.4% of the dose being passed to the neonate.

Experimental Protocol: Embryo-Fetal Development Study

-

Test System: Pregnant rats and rabbits.

-

Administration Route: Intravenous or Intraperitoneal.

-

Dose Levels: Typically a control group and at least three dose levels, including a high dose that induces some maternal toxicity. For this compound, doses of 0.3, 0.9, and 3.0 g I/kg were used.

-

Dosing Period: During the period of major organogenesis.

-

Endpoints Evaluated in Dams:

-

Clinical signs.

-

Body weight and food consumption.

-

Uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).

-

-

Endpoints Evaluated in Fetuses:

-

Viability.

-

Body weight and measurements.

-

External, visceral, and skeletal examinations for malformations and variations.

-

Figure 2: Logical flow of an embryo-fetal developmental toxicity study.

Safety Pharmacology

Safety pharmacology studies for this compound have focused on its effects on the central nervous, cardiovascular, and renal systems.

-

Central Nervous System: In rats, intracisternal administration of this compound resulted in significantly fewer movement abnormalities compared to ionic comparators. There were no significant differences in the ability to induce seizures.

-

Cardiovascular System: In dog models, this compound had very slight and short-lasting effects on cardiac parameters (fibrillation, arrhythmia) upon intravenous and intracoronary injection, which were less pronounced than other non-ionic contrast media. It caused the least changes in coronary blood flow and myocardial blood flow compared to high-osmolar contrast agents.

-

Renal System: this compound demonstrated good renal tolerance in rats. Following direct administration into the renal arteries, albumin excretion was only slightly higher than after saline administration.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, rabbits, and dogs.

-

Absorption: this compound is not absorbed following oral or intraduodenal administration in rats (<1% of the dose).

-

Distribution: After intrathecal administration, this compound is absorbed from the cerebrospinal fluid into the bloodstream.

-

Metabolism: this compound is excreted unmetabolized.

-

Excretion: The primary route of excretion is via the kidneys.

While specific quantitative pharmacokinetic parameters from preclinical studies are not detailed in the available documentation, the general profile is consistent with other non-ionic contrast agents.

Conclusion

The preclinical safety profile of this compound is well-characterized and demonstrates a high margin of safety for its intended diagnostic use. It exhibits low acute and repeated-dose toxicity, is not genotoxic, and has not shown teratogenic effects at high doses. The safety pharmacology profile is favorable, with minimal effects on vital organ systems. The pharmacokinetic properties are as expected for a non-ionic contrast agent, with excretion primarily via the renal route without metabolism. The lack of publicly available carcinogenicity data is noted and may be related to the intended clinical use pattern of the agent.

References

Iotrolan in Biomedical Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotrolan is a non-ionic, dimeric, hexaiodinated, water-soluble radiocontrast agent that has been utilized in a variety of biomedical imaging applications.[1][2] Its physicochemical properties, particularly its iso-osmolality with plasma and cerebrospinal fluid, contribute to its favorable safety profile compared to ionic and higher osmolality contrast media.[3][4] This technical guide provides an in-depth overview of this compound's applications in biomedical imaging, focusing on its core properties, mechanism of action, and use in various diagnostic procedures. It summarizes key quantitative data, outlines experimental methodologies from cited studies, and presents visual representations of its chemical structure and application workflows.

Introduction

This compound, marketed under trade names such as Isovist and Osmovist, was developed to enhance the contrast of internal body structures during X-ray-based imaging procedures like computed tomography (CT), angiography, and myelography.[1] As a member of the iodinated contrast media class, its efficacy is derived from the high atomic number of iodine, which effectively absorbs X-rays, thereby increasing the attenuation of the X-ray beam and improving image contrast between the targeted tissue and its surroundings. Developed by companies including Bayer and Bracco, this compound has been a subject of extensive research to establish its efficacy and safety in clinical use.

Physicochemical Properties

This compound's unique chemical structure as a non-ionic dimer confers specific physicochemical properties that are advantageous for a contrast agent. It is a hexaiodinated derivative of isophthalic acid. The non-ionic nature of this compound means it does not dissociate into charged particles in solution, which is a significant factor in its reduced incidence of adverse reactions compared to ionic contrast agents. Furthermore, its dimeric structure allows for a higher iodine concentration while maintaining iso-osmolality with physiological fluids, minimizing fluid shifts across biological membranes and contributing to better patient tolerance.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C37H48I6N6O18 | |

| Molar Mass | 1626.242 g·mol−1 | |

| Type | Non-ionic, Dimeric, Hexaiodinated | |

| Plasma Protein Binding | Negligible (2.4% at 1.2 mg I/mL) | |

| Elimination Half-Life (Plasma) | ~13.6 ± 13.9 hours (median 9 hours) | |

| Transfer Half-Life (CSF to Plasma) | ~5.7 ± 6.0 hours | |

| Time to Peak Plasma Concentration (after intrathecal administration) | ~3.5 ± 3.1 hours | |

| Excretion | Primarily renal (approx. 90% within 72 hours) |

Mechanism of Action

The fundamental principle behind this compound's function as a contrast agent lies in the X-ray attenuating properties of its iodine atoms. When administered, this compound is distributed through the vascular system or into specific body cavities. The six iodine atoms per molecule of this compound have a high atomic number, leading to a greater probability of X-ray photon absorption compared to the soft tissues of the body. This differential absorption creates a higher signal intensity in the areas where this compound is present, resulting in a brighter appearance on radiographic images and enabling clear delineation of anatomical structures.

Biomedical Imaging Applications

This compound has been investigated and applied in several areas of diagnostic imaging.

Myelography

Myelography with this compound is used to visualize the spinal canal, including the spinal cord, nerve roots, and subarachnoid space. Its iso-osmolarity with cerebrospinal fluid (CSF) makes it a well-tolerated agent for intrathecal administration.

Experimental Protocol: Cisternal Myelography in a Canine Model (Summarized from a comparative study)

-

Animal Preparation: Six healthy dogs were used, each serving as its own control with a 6-week washout period between contrast administrations. Anesthesia was induced and maintained throughout the procedure.

-

Baseline CSF Collection: A baseline cerebrospinal fluid sample was collected from the cisterna magna for analysis.

-

Contrast Administration: this compound (or the comparator, iohexol) was injected into the cisterna magna.

-

Radiographic Imaging: Lateral radiographs of the cervical, cranial and midthoracic, thoracolumbar, and lumbar spine were acquired at 5, 10, 45, 90, and 150 minutes post-injection.

-

Post-Procedure Monitoring: The animals were monitored for any adverse effects, such as seizures, for 5 hours post-myelography.

-

Follow-up CSF Collection: CSF samples were collected at 1, 3, 7, and 14 days post-injection for cytological and chemical analysis.

-

Histopathology: After the final CSF collection, the animals were euthanized, and the brain and spinal cord were examined for any gross or microscopic pathological changes.

A study in dogs showed that myelograms performed with this compound were superior in quality from 45 minutes onward compared to those with iohexol. Another study comparing this compound to iohexol and iopamidol in CT myelography in dogs found that the higher viscosity this compound had a better contrast effect in the caudal spine.

Arthrography

This compound has been used for the opacification of joint spaces in arthrography to improve the visualization of intra-articular structures.

Experimental Protocol: Knee Arthrography (Generalized from clinical trial descriptions)

-

Patient Selection: Patients with knee pain or suspected intra-articular pathology were recruited. Exclusion criteria included known allergies to iodinated contrast media and current joint infection.

-

Informed Consent: All participants provided written informed consent.

-

Joint Aspiration: Any existing synovial fluid was aspirated from the knee joint.

-

Contrast Injection: A specified volume of this compound was injected into the joint space.

-

Imaging: Standard radiographic views of the knee were obtained at predefined time points (e.g., immediately, and at 5, 10, 15, and 20 minutes post-injection) to assess contrast distribution and image quality.

-

Image Evaluation: Radiographs were evaluated by blinded radiologists for diagnostic quality, assessing the delineation of cartilage, menisci, and ligaments.

-

Adverse Event Monitoring: Patients were monitored for immediate and delayed adverse reactions, such as pain, swelling, and allergic reactions.

Hysterosalpingography (HSG)

This compound has been evaluated for use in hysterosalpingography to assess the uterine cavity and fallopian tube patency in the investigation of infertility.

Experimental Protocol: Hysterosalpingography (Generalized from clinical study descriptions)

-

Patient Preparation: The procedure was scheduled in the follicular phase of the menstrual cycle. Patients were screened for contraindications such as pregnancy, active pelvic infection, and allergy to contrast media.

-

Procedure: The patient was placed in the lithotomy position. A speculum was inserted, and the cervix was cannulated.

-

Contrast Instillation: this compound was slowly injected into the uterine cavity under fluoroscopic guidance.

-

Fluoroscopic Imaging: A series of images were taken to visualize the filling of the uterine cavity, the passage of contrast through the fallopian tubes, and any spillage into the peritoneal cavity, indicating tubal patency.

-

Image Interpretation: The images were assessed for uterine abnormalities (e.g., fibroids, polyps, congenital anomalies) and tubal pathology (e.g., blockage, hydrosalpinx).

-

Post-Procedure Care: Patients were monitored for adverse effects such as pain, bleeding, and signs of infection.

Studies have shown that this compound provides better visualization of the uterine cavity and ampullary rugae compared to oil-based contrast agents. While one study suggested a lower post-procedure conception rate with this compound compared to an oil-based agent, the difference was not statistically significant.

Other Applications

This compound has also been indicated for use in angiography, urography, and endoscopic retrograde cholangiopancreatography (ERCP). In these applications, it is typically administered intravenously to opacify the vascular system, urinary tract, or biliary and pancreatic ducts, respectively.

Safety and Toxicology

This compound is generally well-tolerated, with a lower incidence of adverse effects compared to ionic contrast media. Common side effects are typically mild and transient, including nausea, vomiting, headache, and a sensation of warmth.

Table 2: Summary of this compound Safety Data

| Parameter | Finding | Reference |

| LD50 (IV, rat) | > 12 g I/kg (not determinable at maximum volume) | |

| LD50 (IV, mouse) | > 15 g I/kg (not determinable at maximum volume) | |

| Common Adverse Effects | Nausea, vomiting, headache, warmth sensation | |

| Adverse Effects (Intrathecal) | Headache, confusion, hallucinations (less common) | |

| Allergic-like Reactions | Fever, hypotension, shock (observed) |

Experimental Protocol: Acute Intravenous Toxicity (Limit Test in Rodents - Generalized)

-

Animal Model: Healthy, young adult rats or mice of a single sex are typically used.

-

Dose Administration: A limit dose of this compound (e.g., 12 g I/kg for rats, 15 g I/kg for mice) is administered as a single intravenous injection.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The number of mortalities and the incidence of toxic signs are recorded. If no mortality occurs at the limit dose, the LD50 is reported as being greater than that dose.

In preclinical studies, this compound demonstrated good renal tolerance in rats. Cardiovascular studies in rats showed that this compound produced minimal changes in hemodynamic parameters compared to other contrast agents.

Conclusion

This compound is a well-characterized, non-ionic, dimeric contrast agent with a range of applications in biomedical imaging. Its iso-osmolar nature provides a significant safety advantage, leading to better patient tolerance in procedures such as myelography, arthrography, and hysterosalpingography. The compiled data and experimental outlines in this guide provide a comprehensive resource for researchers and professionals in drug development, highlighting the established utility of this compound in diagnostic imaging. While its current market availability is unclear, the principles of its design and its performance in clinical and preclinical studies remain a valuable reference in the field of contrast media development.

References

Iotrolan in Non-Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotrolan is a non-ionic, dimeric, hexaiodinated radiocontrast agent designed for various diagnostic imaging procedures. Its primary mechanism of action is the attenuation of X-rays by the iodine atoms within its structure, leading to enhanced contrast in radiographic images.[1] Developed to improve safety and tolerability compared to ionic contrast media, this compound's isotonicity and non-ionic nature reduce the incidence of adverse effects.[2][3] This guide provides an in-depth overview of the non-clinical research on this compound, focusing on its physicochemical properties, pharmacokinetics, and findings from key toxicology and safety studies. Detailed experimental methodologies are provided where available, and cellular signaling pathways likely influenced by this class of contrast agents are visualized.

Introduction to this compound

This compound, marketed under the trade name Isovist, is a water-soluble contrast medium.[1] Chemically, it is a dimer derived from a triiodinated isophthalic acid.[1] This structure provides a high concentration of iodine atoms, which are responsible for its radiopaque properties. Unlike ionic contrast agents, this compound does not dissociate into charged particles in solution, a characteristic that contributes to its lower osmolality and improved safety profile. It has been utilized in a range of imaging applications, including myelography, angiography, and urography.

Physicochemical and Pharmacokinetic Properties

This compound is characterized by its high water solubility and low protein binding. Its dimeric structure allows for a high iodine content while maintaining iso-osmolality with plasma and cerebrospinal fluid at clinically relevant concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Adults (Intrathecal Administration)

| Parameter | Value |

| Mean Half-Life (CSF to Plasma) | 5.7 ± 6.0 hours |

| Time to Peak Plasma Concentration | 3.5 ± 3.1 hours |

| Plasma Protein Binding (at 1.2 mg I/mL) | 2.4% |

| Mean Elimination Half-Life (Plasma) | 13.6 ± 13.9 hours (Median: 9 hours) |

| Renal Excretion (24 hours) | ~50-80% of administered dose (unmetabolized) |

| Renal Excretion (72 hours) | ~90% of administered dose |

| Fecal Excretion (72 hours) | 0.6% of administered dose |

Non-Clinical Research Studies

A series of non-clinical studies in various animal models have been conducted to establish the safety and toxicological profile of this compound.

Acute Toxicity Studies

Acute toxicity studies were performed in rats to determine the median lethal dose (LD50).

Table 2: Acute Toxicity of this compound in Rats

| Route of Administration | LD50 (g I/kg) |

| Intravenous | 28.3 |

Renal Tolerance Studies in Canines

The renal tolerance of this compound was evaluated in Beagle dogs by assessing its effect on the pharmacokinetics of creatinine.

-

Animal Model: Beagle dogs.

-

Study Design: A crossover study comparing the effects of intravenously injected this compound, diatrizoate, saline, and a mannitol solution on creatinine pharmacokinetics.

-

Procedure:

-

Anesthetize the Beagle dogs.

-

Administer a bolus injection of creatinine (10 mg/kg or 20 mg/kg).

-

Immediately following the creatinine injection, administer an intravenous injection of the test agent (this compound, diatrizoate, saline, or mannitol solution).

-

Collect serial blood samples at predetermined time points.

-

Analyze plasma samples to determine creatinine concentration.

-

-

Pharmacokinetic Parameters Evaluated:

-

Plasma half-life of creatinine.

-

Volume of distribution of creatinine.

-

Clearance of creatinine.

-

-

Results: The study found that isotonic this compound had an intermediate effect on creatinine clearance, between that of saline and the hyperosmolar diatrizoate.

Respiratory System Safety Studies in Rats

The effects of this compound on the lungs following direct administration were investigated in rats to simulate aspiration of the contrast medium.

-

Animal Model: Wistar rats.

-

Study Groups:

-

This compound (300 mg I/mL)

-

Iopamidol (300 mg I/mL)

-

Diatrizoate (300 mg I/mL)

-

Physiological saline (Control)

-

-

Procedure:

-

Anesthetize the rats.

-

Administer the test or control substance intrabronchially at a dose of 1 mL/kg.

-

After 10 minutes, collect arterial blood.

-

Euthanize the animals and remove the lungs.

-

Analyze arterial blood for pH, PCO2, and PO2.

-

Determine pulmonary water and hemoglobin content of the lung tissue.

-

Process lung tissue for histological examination.

-

-